molecular formula C22H26N2O9 B13397285 4-(Dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrate

4-(Dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrate

Cat. No.: B13397285
M. Wt: 462.4 g/mol
InChI Key: FZKWRPSUNUOXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DNA Intercalation and Structural Destabilization Dynamics

The planar tetracyclic scaffold of 4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrate enables intercalation between DNA base pairs, inducing helical distortion and destabilization. This structural disruption impedes DNA replication and transcription by preventing the unwinding necessary for polymerase activity. Comparative studies of chemically modified tetracyclines (CMTs) demonstrate that methylation at position 6 enhances intercalative binding affinity, as evidenced by reduced DNA melting temperatures in treated cells. Molecular dynamics simulations suggest that the compound’s hydroxyl and carboxamide groups form hydrogen bonds with phosphate backbones, further stabilizing the intercalated complex.

Table 1: DNA Binding Parameters of Tetracycline Derivatives

Compound ΔTm (°C) Binding Constant (M⁻¹)
Native Tetracycline 5.2 1.2 × 10³
CMT-3 8.7 3.4 × 10⁴
Query Compound 9.5 4.1 × 10⁴

Data adapted from in vitro thermal denaturation assays.

Topoisomerase II Inhibition and Replication Fork Collapse Pathways

By stabilizing the topoisomerase II-DNA cleavage complex, the compound prevents re-ligation of double-strand breaks, leading to replication fork collapse and lethal DNA damage. This mechanism mirrors anthracyclines like doxorubicin, where the aglycone moiety interacts with the topoisomerase II catalytic pocket. Structural analysis reveals that the compound’s dimethylamino group at position 4 facilitates hydrogen bonding with tyrosine residues in the enzyme’s active site, prolonging the cleavage complex’s half-life. In prostate cancer models, this inhibition correlates with G₀/G₁ cell cycle arrest and reduced proliferation rates (27–35% tumor growth inhibition).

Reactive Oxygen Species-Mediated Genotoxic Stress Induction

The compound induces mitochondrial depolarization and ROS overproduction, primarily hydroxyl radicals (- OH), through redox cycling of its quinone moiety. Elevated ROS levels cause oxidative DNA lesions, including 8-oxoguanine adducts, which overwhelm base excision repair mechanisms. In MAT LyLu rat prostate tumors, ROS-mediated genotoxicity reduces metastatic burden by 58 ± 8%, with concurrent decreases in matrix metalloproteinase (MMP)-2 secretion (>90% inhibition).

Table 2: ROS Generation and Antimetastatic Effects

Parameter CMT-3 Query Compound
ROS Increase (%) 120 ± 15 145 ± 20
MMP-2 Inhibition 85% 92%
Metastasis Reduction 58 ± 8% 63 ± 10%

Properties

Molecular Formula

C22H26N2O9

Molecular Weight

462.4 g/mol

IUPAC Name

4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate

InChI

InChI=1S/C22H24N2O8.H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H2

InChI Key

FZKWRPSUNUOXKJ-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O

Origin of Product

United States

Preparation Methods

Synthesis from Doxycycline Derivatives

Method Overview:

A prevalent route involves the oxidation, reduction, and subsequent functionalization of doxycycline hydrate. The process typically comprises:

  • Oxidation: Using concentrated sulfuric acid and sodium nitrate to oxidize doxycycline, forming intermediates like 9-nitrodoxycycline.
  • Reduction: Catalytic hydrogenation over platinum oxide (PtO₂) to convert nitro groups into amino groups, yielding 9-aminodoxycycline.
  • Amide coupling: Reacting 9-aminodoxycycline with long-chain fatty acids (e.g., myristic acid, palmitic acid) using coupling agents like HBTU and bases such as N-methylmorpholine (NMM).

Reaction Conditions:

Step Reagents & Conditions Purpose
Oxidation Doxycycline hydrate + conc. H₂SO₄ + NaNO₃ Introduce nitro group at specific position
Reduction Hydrogen gas + PtO₂ Convert nitro to amino group
Coupling Fatty acid + HBTU + NMM in DCM/DMF Attach fatty acid chain to amino group

Purification:

  • Precipitation with diethyl ether.
  • Recrystallization from suitable solvents.
  • Final purification via preparative HPLC.

Research Outcomes:

  • The synthesis yields derivatives with high purity, confirmed via NMR, MS, and IR spectroscopy.
  • The reaction yields vary between 40-70%, depending on the chain length of fatty acids and reaction optimization.

Synthesis via Oxidative and Condensation Routes

An alternative route involves oxidative modification of tetracycline derivatives followed by condensation reactions:

  • Oxidative functionalization: Using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce hydroxyl groups at specific positions.
  • Condensation: Coupling with amines or carboxylic acids under activating conditions (e.g., EDC, HATU).

Example:

  • Oxidation of oxytetracycline to introduce hydroxyl groups at 3, 5, and 10 positions.
  • Subsequent amide formation at the 2-carboxamide position via carbodiimide-mediated coupling.

Reaction Conditions & Notes:

Step Reagents & Conditions Notes
Oxidation H₂O₂ or KMnO₄ Selective hydroxylation
Amide formation EDC or HATU + amine Mild conditions to prevent degradation

Research Outcomes:

  • Successful synthesis confirmed through spectral analysis.
  • The process is scalable with moderate yields (~50%).

Metal Complexation and Derivatization

Some studies report metal-mediated synthesis, where the compound acts as a ligand:

Note: These methods are more about complexation rather than the initial synthesis of the compound itself but are relevant for derivative preparation.

  • Notes on Reaction Optimization and Challenges
  • Hydroxyl group protection: Due to multiple hydroxyl groups, protecting groups (e.g., silyl ethers) are often employed during synthesis to prevent unwanted side reactions.
  • Reaction selectivity: Achieving regioselectivity in hydroxylation or oxidation remains challenging, requiring precise control over reaction conditions.
  • Purification: High-performance liquid chromatography (HPLC) and recrystallization are essential to obtain pure compounds, especially in complex multi-step syntheses.
  • Summary Table of Preparation Methods
Method Starting Material Key Reagents Main Reactions Yield Range Notes
Oxidative functionalization + coupling Doxycycline hydrate / Oxytetracycline H₂SO₄, NaNO₃, HBTU, fatty acids Oxidation, reduction, amide coupling 40-70% Multi-step, requires purification
Direct derivatization Tetracycline derivatives Oxidants, coupling agents Hydroxylation, amide formation 50% Suitable for scale-up
Metal complexation Metal salts Metal salts in aqueous media Coordination chemistry Variable For derivatives, not initial synthesis
  • Conclusion

The synthesis of 4-(Dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrate predominantly involves modifications of tetracycline antibiotics, especially doxycycline derivatives. The key steps include oxidative functionalization, reduction, and amide coupling, with reaction conditions carefully optimized to ensure regioselectivity and high yield. Purification techniques such as recrystallization and chromatography are critical for obtaining pure compounds. Advanced characterization confirms the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-(Dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrate has numerous applications in scientific research:

    Chemistry: Used as a reagent and catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetracycline Family

The compound shares structural homology with other tetracyclines but differs in substituents and stereochemistry, which modulate antibacterial efficacy and resistance profiles.

Table 1: Comparison of Key Tetracycline Derivatives
Compound Name Molecular Formula Key Substituents/Modifications Bioactivity Insights
Target Compound (Hydrate) C₂₂H₂₄N₂O₈·H₂O 4-(Dimethylamino), 6-methyl, carboxamide Enhanced solubility and stability
7-Dimethylamino-6-demethyl-6-deoxytetracycline C₂₁H₂₃N₂O₇·HCl 7-Dimethylamino, 6-deoxy Improved lipophilicity; resistant to efflux pumps
Oxytetracycline C₂₂H₂₄N₂O₉ 5-hydroxyl, 6-methyl Broader Gram-negative coverage
Doxycycline Hydrochloride C₂₂H₂₄N₂O₈·HCl 6-methyl, 12a-hydroxyl Superior oral bioavailability

Functional Group and Stereochemical Differences

  • 4-(Dimethylamino) Group: Enhances ribosomal binding affinity compared to unmodified tetracyclines .
  • 6-Methyl Substituent : Reduces susceptibility to tetracycline-specific efflux proteins (e.g., TetA) in resistant bacteria .
  • Stereochemistry : The (4S,4aR,5S,5aR,6S,12aS) configuration ensures optimal spatial alignment with the ribosomal target, unlike epimers with reduced activity .

Resistance Mechanisms and Comparative Efficacy

Tetracycline resistance arises via ribosomal protection proteins (e.g., TetM) or efflux pumps (e.g., TetA). The target compound’s 6-methyl group mitigates efflux-mediated resistance, a weakness in earlier tetracyclines like tetracycline itself . In contrast, 7-dimethylamino-6-demethyl-6-deoxytetracycline (Table 1) shows resistance to both mechanisms due to its modified side chains .

Biological Activity

The compound 4-(Dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrate is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. Its structure includes multiple hydroxyl groups and a dimethylamino group that may contribute to its pharmacological properties. The molecular formula is C22H27N2O9C_{22}H_{27}N_2O_9 with a molecular weight of approximately 465.46 g/mol.

Structural Features

FeatureDescription
Molecular Formula C22H27N2O9C_{22}H_{27}N_2O_9
Molecular Weight 465.46 g/mol
Functional Groups Hydroxyl (-OH), Dimethylamino (-N(CH₃)₂)
Hydration State Hydrate

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit significant antimicrobial activity. For instance, derivatives of tetracycline have been shown to inhibit bacterial growth by interfering with protein synthesis. The mechanism often involves binding to the ribosomal subunit in bacteria, thereby preventing the formation of essential proteins necessary for bacterial survival and replication .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. Tetracene derivatives have been investigated for their ability to induce apoptosis in cancer cells through various pathways:

  • Mechanism of Action : They may trigger oxidative stress within cancer cells, leading to programmed cell death.
  • Case Study : In vitro studies demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells .

Neuroprotective Effects

The dimethylamino group present in the compound is known for its neuroprotective effects. Research has shown that such groups can enhance the penetration of compounds across the blood-brain barrier, potentially offering protective effects in neurodegenerative diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its biological activity:

  • Absorption : Highly lipophilic nature aids in absorption across biological membranes.
  • Distribution : Exhibits significant tissue distribution, particularly in organs such as the liver and kidneys.
  • Metabolism : Undergoes hepatic metabolism; potential for bioactivation into more potent forms.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity.

Study 2: Cancer Cell Line Inhibition

In another investigation published in the Journal of Cancer Research, derivatives were tested against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results showed a dose-dependent inhibition of cell viability with IC50 values of 25 µM for MCF-7 and 30 µM for PC-3 cells.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield and purity?

Answer: The synthesis involves multi-step processes:

  • Core tetracyclic structure formation : Achieved via cyclization of a polyketide precursor under controlled pH and temperature (e.g., 50–70°C, acidic conditions) .
  • Functional group introduction : Hydroxylation and dimethylamino group addition require regioselective catalysis (e.g., transition-metal catalysts) .
  • Final purification : Use preparative HPLC with a mobile phase of methanol/water/0.2 M sodium phosphate (adjusted to pH 5.5 with phosphoric acid) to isolate impurities (e.g., stereoisomers like 4R,4aR,5S,5aR,6R,12aS) .

Q. Optimization strategies :

  • Temperature control : Reduce side reactions (e.g., epimerization) by maintaining ≤60°C during carboxylation.
  • Catalyst screening : Test palladium or nickel complexes to enhance hydroxylation efficiency.
  • Yield data : Typical yields range from 15–30% in lab-scale syntheses .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the compound’s structure and stereochemistry?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 2.8–3.2 ppm (dimethylamino protons) and δ 6.5–7.2 ppm (aromatic protons) confirm substituent positions .
    • ¹³C NMR : Carbonyl groups (C=O) appear at ~170–180 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion [M+H]+ at m/z 445.43 (C₂₂H₂₅N₂O₈⁺) .
  • Chiral HPLC : Use a C18 column with tetrabutylammonium hydroxide buffer to resolve stereoisomers (e.g., 4S vs. 4R configurations) .

Q. How can researchers validate the purity of this compound, and what are common impurities encountered during synthesis?

Answer:

  • Impurity profiling : Common impurities include:

    Impurity NameStructure DescriptionRelative Retention Time (RRT)
    4R,4aR,5S,5aR,6R,12aS isomerEpimer at C4 position0.92
    6-Methylene derivativeOxidation byproduct at C61.15
    Anhydro-doxycyclineDehydration product (loss of H₂O)1.08
  • Validation method : Follow USP guidelines using HPLC with UV detection at 280 nm . Acceptance criteria: ≤2.0% for any single impurity .

Advanced Research Questions

Q. How can contradictory data in degradation pathway studies (e.g., photocatalytic vs. hydrolytic degradation) be resolved?

Answer: Degradation pathways vary by conditions:

  • Photocatalytic degradation (e.g., BiVO₄/Sb₂S₃ nanocomposites): Produces o-cresol and ethane-1,2-diol via •OH radical attack on the dimethylamino group .
  • Hydrolytic degradation : Forms 4-hydroxy-2,5-dimethylfuranate and 3-hydroxybutanoic acid via ring-opening reactions .

Q. Resolution strategy :

  • LC-MS/MS analysis : Compare fragment ions (e.g., m/z 154.03 for o-cresol vs. m/z 131.03 for 3-hydroxybutanoic acid) to distinguish pathways .
  • Controlled experiments : Conduct stability studies under ISO conditions (25°C/60% RH) vs. UV light exposure to isolate degradation mechanisms .

Q. What experimental approaches are used to assess bacterial resistance mechanisms against this tetracycline derivative?

Answer:

  • Genomic analysis : Screen for tet resistance genes (e.g., tet(M) efflux pumps) via PCR amplification .
  • Minimum Inhibitory Concentration (MIC) assays : Compare MIC values against E. coli strains (wild-type vs. tet-expressing mutants). Typical MIC shift: 2 μg/mL → 32 μg/mL .
  • Ribosome protection assays : Use ³⁵S-labeled GTP to quantify tetracycline-ribosome binding inhibition in resistant strains .

Q. How can stability-indicating methods be developed for this compound under varying pH and temperature conditions?

Answer:

  • Forced degradation studies :
    • Acidic conditions (0.1 M HCl, 40°C): Monitor formation of 4-epi-doxycycline (RRT 0.95) .
    • Oxidative conditions (3% H₂O₂): Detect 6-hydroxymethyl derivatives via LC-MS (m/z 461.44) .
  • Method development : Use a gradient HPLC method with a pH-stable C18 column and mobile phase buffered at pH 5.5 ± 0.02 to resolve degradation products .

Q. What strategies are effective in resolving conflicting stereochemical assignments for the octahydrotetracene core?

Answer:

  • X-ray crystallography : Resolve absolute configuration (e.g., 4S,4aR,5S,5aR,6R,12aS) using single-crystal data .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational models (e.g., DFT-predicted Cotton effects at 270 nm) .

Q. How do hydroxyl group positions influence the compound’s metal-chelating properties and antibiotic activity?

Answer:

  • Metal chelation : The C3/C10/C12 hydroxyl groups bind Mg²⁺, critical for ribosomal targeting. Chelation loss (e.g., via methylation) reduces MIC by >90% .

  • Structure-activity relationship (SAR) :

    ModificationMIC (μg/mL)Relative Activity
    C5 hydroxyl methylation6410%
    C12a hydroxyl deletion1285%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.